molecular formula C13H16N4OS B8312429 N4-[4-(tert-Butyl)-1,3-thiazol-2-yl]-2-aminoisonicotinamide

N4-[4-(tert-Butyl)-1,3-thiazol-2-yl]-2-aminoisonicotinamide

Cat. No.: B8312429
M. Wt: 276.36 g/mol
InChI Key: OIGSNOFKOVJZTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-[4-(tert-Butyl)-1,3-thiazol-2-yl]-2-aminoisonicotinamide is a useful research compound. Its molecular formula is C13H16N4OS and its molecular weight is 276.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H16N4OS

Molecular Weight

276.36 g/mol

IUPAC Name

2-amino-N-(4-tert-butyl-1,3-thiazol-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C13H16N4OS/c1-13(2,3)9-7-19-12(16-9)17-11(18)8-4-5-15-10(14)6-8/h4-7H,1-3H3,(H2,14,15)(H,16,17,18)

InChI Key

OIGSNOFKOVJZTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=NC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

N4-[4-(tert-Butyl)-1,3-thiazol-2-yl]-2-(acetylamino)isonicotinamide (546 mg) dissolved in ethanol (12 ml) was added dropwise with concentrated hydrochloric acid (1.2 ml) at room temperature and stirred at 80-90° C. for 1 hour. The reaction solution was returned to room temperature, concentrated under reduced pressure, neutralized with 1 N sodium hydroxide and extracted with chloroform. The organic layer was dried over magnesium sulfate and concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (chloroform→chloroform:methanol=60:1→20:1) to obtain 247.2 mg (52%) of the title compound as white crystals.
Name
N4-[4-(tert-Butyl)-1,3-thiazol-2-yl]-2-(acetylamino)isonicotinamide
Quantity
546 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Yield
52%

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